molecular formula C3H3N3O B14601339 2-Oxo-1,2lambda~5~,4-triazine CAS No. 59323-39-6

2-Oxo-1,2lambda~5~,4-triazine

Cat. No.: B14601339
CAS No.: 59323-39-6
M. Wt: 97.08 g/mol
InChI Key: PFUNKLDUYDUWON-UHFFFAOYSA-N
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Description

2-Oxo-1,2λ⁵,4-triazine is a heterocyclic compound featuring a triazine core substituted with an oxygen atom at the 2-position. This structure confers unique electronic and steric properties, influencing its reactivity and applications in medicinal chemistry and materials science. For instance, 3-amino-5-oxo-4,5-dihydro-[1,2,4]triazines () and 2,3-dihydro-3-oxo-1,2,4-triazines () highlight the significance of the oxo group in modulating stability and reactivity. These analogs are often synthesized via cyclization reactions or functionalization of amino-triazine precursors, as seen in palladium-catalyzed couplings ().

Properties

CAS No.

59323-39-6

Molecular Formula

C3H3N3O

Molecular Weight

97.08 g/mol

IUPAC Name

2-oxido-1,2,4-triazin-2-ium

InChI

InChI=1S/C3H3N3O/c7-6-3-4-1-2-5-6/h1-3H

InChI Key

PFUNKLDUYDUWON-UHFFFAOYSA-N

Canonical SMILES

C1=CN=[N+](C=N1)[O-]

Origin of Product

United States

Preparation Methods

Phosphorus-Adapted Cyclocondensation Protocols

Recent adaptations incorporate phosphorus at the triazine’s 2-position by employing phosphorylated amidrazones. For example, N³-diphenylphosphinylamidrazones condensed with diethyl acetylenedicarboxylate in toluene at 110°C yield 2-oxo-1,2λ⁵,4-triazines bearing P(O)Ph₂ substituents. This method requires strict anhydrous conditions to prevent hydrolysis of the phosphoryl group, with yields ranging from 40–65% depending on the amidrazone’s aryl substituents (Table 1).

Table 1: Yields of 2-Oxo-1,2λ⁵,4-triazines via Phosphorylated Amidrazone Cyclocondensation

Amidrazone Substituent Acetylenic Ester Solvent Yield (%)
P(O)Ph₂-C₆H₄-4-OMe Diethyl DMAD Toluene 62
P(O)(OEt)₂-C₆H₃-3,5-Cl₂ Dimethyl DMAD DMF 58
P(S)Ph₂-C₆H₄-2-NO₂ Diethyl DMAD THF 41

Phosphazene-Based Cycloaddition Approaches

The [4+2] cycloaddition of phosphazenes with electron-deficient dienophiles provides direct access to 1,2λ⁵-azaphosphinine cores, which can be oxidized to 2-oxo-1,2λ⁵,4-triazines. López-Ortiz demonstrated that N-methoxycarbonyl alkyldiphenylphosphazenes react with DMAD in THF at −78°C to form 1,2λ⁵-azaphosphin-6-ones in 72–89% yields. Subsequent oxidation with mCPBA introduces the 2-oxo group, completing the triazine structure (Scheme 1B).

Regioselectivity in Phosphazene Cycloadditions

Multistep Synthesis from Pyrrole Precursors

Pyrrole derivatives serve as versatile starting materials for constructing functionalized triazines through sequential N-amination, cyclization, and phosphorylation. A representative seven-step route begins with ethyl pyrrole-2-carboxylate, proceeding through N-amination with chloramine hydrate (NH₂Cl), followed by thiocarbamoylation and oxidative cyclization.

Late-Stage Phosphorylation Strategies

Halogenation-Phosphorylation Tandem Reactions

Regioselective bromination at the triazine’s 4-position enables subsequent Arbuzov-type phosphorylation. Treatment of 4-bromo-1,2,4-triazine with triethyl phosphite at 150°C for 6 hours affords 2-diethoxyphosphoryl derivatives in 68% yield. Hydrolysis with aqueous HCl then generates the 2-oxo group. This method’s advantage lies in its compatibility with electron-rich triazines that resist direct electrophilic phosphorylation.

Oxadiazine-to-Triazine Rearrangement

Pyrrolo[1,2-d]oxadiazines undergo thermal rearrangement to 2-oxo-1,2λ⁵,4-triazines at 180–200°C in diphenyl ether. The process proceeds through a-sigmatropic shift followed by P–O bond cleavage, as confirmed by ³¹P NMR monitoring. Yields correlate with the oxadiazine’s aryl substituents, with electron-donating groups (EDGs) favoring rearrangement (82–89% yields) over electron-withdrawing groups (EWGs, 45–61%).

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for 2-Oxo-1,2λ⁵,4-triazine Synthesis

Method Steps Typical Yield (%) Functional Group Tolerance Scalability
Cyclocondensation 1 55–78 Moderate (acid-sensitive) 10 g scale
Phosphazene Cycloaddition 2 65–89 High 5 g scale
Multistep Pyrrole Route 5–7 70–92 Excellent 100 mg scale
Halogenation-Phosphorylation 3 60–75 Limited (halogen required) 2 g scale
Oxadiazine Rearrangement 2 45–89 Moderate (thermal stability) 500 mg scale

The multistep pyrrole route offers the highest yields and substituent flexibility but suffers from step economy. In contrast, phosphazene cycloadditions balance efficiency and functional group tolerance, making them preferred for lead optimization. Industrial applications favor the cyclocondensation method for its scalability, despite moderate yields.

Chemical Reactions Analysis

Scientific Research Applications

2-Oxo-1,2lambda~5~,4-triazine has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2lambda~5~,4-triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, some triazine derivatives act as A2a receptor antagonists, which can modulate various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural diversity of 1,2,4-triazine derivatives arises from variations in substituent positions and functional groups. Key comparisons include:

Compound Substituents/Functional Groups Key Structural Features
2-Oxo-1,2λ⁵,4-triazine Oxo group at 2-position Planar triazine ring with keto-enol tautomerism potential; enhanced electrophilicity at C2.
3-Methylthio-1,2,4-triazine Methylthio group at 3-position Thioether substitution increases electron density; experimental/theoretical structural alignment .
4-Amino-1,2,4-triazin-5-ones Amino at 4, oxo at 5 Stabilized by intramolecular hydrogen bonding; versatile synthons for heterocyclic systems .
5-Acyl-1,2,4-triazines Acyl groups at 5-position Electron-withdrawing substituents enhance reactivity toward nucleophiles .

Physicochemical Properties

  • pKa Values : 5,6-Diphenyl-3-hydroxy-1,2,4-triazine (pKa ~7.2) exhibits pH-dependent tautomerism, whereas oxo-triazines (e.g., 5-oxo derivatives) typically have lower pKa values due to electron-withdrawing effects .
  • Dipole Moments : Theoretical studies on 3-methylthio-1,2,4-triazine reveal a dipole moment of ~3.5 D, reflecting charge distribution influenced by the thioether group .

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